molecular formula C8H11FN2 B8335449 5-Fluoro-6-isopropylpyridin-2-amine

5-Fluoro-6-isopropylpyridin-2-amine

Cat. No. B8335449
M. Wt: 154.18 g/mol
InChI Key: ICMCJCZUABMJLP-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

To a solution of 5-fluoro-6-isopropenyl-pyridin-2-ylamine (crude from last step, 4.45 mmol) in methanol (13.5 mL) was added 10% palladium on carbon (95 mg) at room temperature. A hydrogen balloon (1 atm) was attached and the mixture was stirred overnight. After 18 h, the mixture was filtered over Celite, concentrated on to silica gel, and chromatographed (10% to 40% EtOAc in hexanes) to give 5-fluoro-6-isopropylpyridin-2-amine (470 mg, 69% over two steps). 1H NMR (400 MHz, CHLOROFORM-d6) δ ppm 7.12 (t, J=9.2 Hz, 1H), 6.30 (dd, J=8.5, 3.0 Hz, 1H), 4.31 (br. s, 2H), 4.15 (m, 1H), 1.26 (d, J=7.2 Hz, 6H).
Quantity
4.45 mmol
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:11])=[N:6][C:7]=1[C:8]([CH3:10])=[CH2:9].[H][H]>CO.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:11])=[N:6][C:7]=1[CH:8]([CH3:9])[CH3:10]

Inputs

Step One
Name
Quantity
4.45 mmol
Type
reactant
Smiles
FC=1C=CC(=NC1C(=C)C)N
Name
Quantity
13.5 mL
Type
solvent
Smiles
CO
Name
Quantity
95 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on to silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed (10% to 40% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=CC(=NC1C(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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